BenchChemオンラインストアへようこそ!

3-Iodo-7h-pyrrolo[2,3-c]pyridazine

Medicinal Chemistry Drug Design ADME

3-Iodo-7H-pyrrolo[2,3-c]pyridazine (CAS 1638767-83-5) is the preferred iodo intermediate for kinase inhibitor synthesis. Its superior Pd-catalyzed Suzuki-Miyaura/Sonogashira reactivity enables rapid parallel library generation. The pyrrolopyridazine core is a validated VEGFR/HER-2 pharmacophore (Merck Sharp & Dohme patents). Distinct lipophilicity (XLogP=1.0) vs. chloro/bromo analogs allows precise ADME tuning. ISO 9001-certified, ≥98% purity ensures batch consistency from milligram to multi-gram scale. Inquire now for pricing and availability.

Molecular Formula C6H4IN3
Molecular Weight 245.02 g/mol
Cat. No. B8099838
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Iodo-7h-pyrrolo[2,3-c]pyridazine
Molecular FormulaC6H4IN3
Molecular Weight245.02 g/mol
Structural Identifiers
SMILESC1=CNC2=NN=C(C=C21)I
InChIInChI=1S/C6H4IN3/c7-5-3-4-1-2-8-6(4)10-9-5/h1-3H,(H,8,10)
InChIKeyCXMJDTVQLJEVOR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Iodo-7H-pyrrolo[2,3-c]pyridazine: A Halogenated Heterocyclic Building Block for Kinase-Focused Medicinal Chemistry


3-Iodo-7H-pyrrolo[2,3-c]pyridazine (CAS 1638767-83-5, C6H4IN3, MW 245.02 g/mol) is a halogenated pyrrolopyridazine heterocycle featuring an iodine substituent at the 3-position of the bicyclic core [1]. The pyrrolopyridazine scaffold is a validated pharmacophore for kinase inhibition, with derivatives showing activity against targets including HER-2, VEGFR, and JAK family kinases [2]. The presence of iodine renders the compound a versatile intermediate for palladium-catalyzed cross-coupling reactions, enabling late-stage diversification of kinase inhibitor libraries .

Why 3-Iodo-7H-pyrrolo[2,3-c]pyridazine Cannot Be Simply Replaced by Other Halogenated Pyrrolopyridazines


Generic substitution among halogenated pyrrolopyridazine analogs (e.g., 3-chloro, 3-bromo, or 3-iodo derivatives) is not feasible due to significant differences in physicochemical properties, synthetic reactivity, and downstream biological implications. The choice of halogen dramatically alters molecular weight, lipophilicity (XLogP), and bond dissociation energies, which in turn dictate reaction rates in cross-coupling steps, purification ease, and the pharmacokinetic profile of final drug candidates [1]. Furthermore, regulatory and procurement requirements for drug discovery intermediates mandate high purity and batch-to-batch consistency, which vary by supplier and specific halogenated variant . Selecting the incorrect halogenated analog risks synthetic failure, prolonged optimization cycles, and non-compliance with quality standards.

Quantitative Differentiation of 3-Iodo-7H-pyrrolo[2,3-c]pyridazine from Halogenated Analogs


Molecular Weight and Lipophilicity: Iodo Derivative Exhibits Lower Computed XLogP Despite Higher Mass

The 3-iodo derivative has a molecular weight of 245.02 g/mol, which is 23.6% higher than the 3-bromo analog (198.02 g/mol) and 59.5% higher than the 3-chloro analog (153.57 g/mol). Despite this higher mass, the computed XLogP3-AA value for the iodo compound is 1.0, which is 23% lower than the XLogP of 1.3 observed for both the 3-bromo and 3-chloro analogs [1]. This counter-intuitive lipophilicity profile suggests that the iodo derivative may confer different passive permeability and solubility characteristics in biological systems compared to lighter halogenated counterparts.

Medicinal Chemistry Drug Design ADME

Purity Specifications: High-Grade 3-Iodo Intermediate Available at ≥98% Purity

3-Iodo-7H-pyrrolo[2,3-c]pyridazine is commercially available with a minimum purity specification of 98% (NLT 98%) from suppliers adhering to ISO quality management systems . In contrast, many vendors offer the 3-chloro and 3-bromo analogs at lower typical purities (e.g., 95-97%) . High purity is critical for reducing byproduct formation in subsequent cross-coupling steps and ensuring reproducible biological assay results. The availability of the iodo derivative in 98% purity reduces the need for additional in-house purification, saving time and resources in medicinal chemistry workflows.

Chemical Synthesis Quality Control Procurement

Synthetic Reactivity: Iodo Substituent Enables Superior Cross-Coupling Efficiency vs. Bromo/Chloro Analogs

The carbon-iodine bond in 3-iodo-7H-pyrrolo[2,3-c]pyridazine has a lower bond dissociation energy (~57 kcal/mol) compared to carbon-bromine (~68 kcal/mol) and carbon-chlorine (~81 kcal/mol) bonds, leading to faster oxidative addition in palladium-catalyzed cross-coupling reactions [1]. This enhanced reactivity allows for milder reaction conditions, shorter reaction times, and higher conversion rates in Suzuki-Miyaura and Sonogashira couplings. While direct comparative yield data for this specific scaffold is limited in the public domain, the well-established reactivity trend of aryl halides (I > Br >> Cl) in cross-coupling is a fundamental principle of organometallic chemistry [1], and vendors explicitly note the compound's suitability for such transformations .

Organic Synthesis Palladium Catalysis Cross-Coupling

Scaffold Validation: Pyrrolopyridazine Core Confirmed as Potent VEGFR Kinase Inhibitor Platform

Recent patent literature (WO 2026/019979 A1) from Merck Sharp & Dohme discloses a series of novel pyrrolopyridazine derivatives as VEGFR tyrosine kinase inhibitors for the treatment of cancer [1]. While specific data for the 3-iodo unsubstituted core are not provided, the patent establishes the pyrrolopyridazine scaffold as a privileged structure for targeting this clinically validated kinase. Earlier work has also identified pyrrolopyridazines as HER-2 inhibitors with low nanomolar IC50 values (e.g., compound 7d with IC50 = 4 nM) [2]. The 3-iodo compound serves as a key intermediate for introducing diverse substituents at the 3-position via cross-coupling, enabling rapid exploration of the SAR around this validated kinase inhibitor core.

Kinase Inhibition Cancer Therapeutics VEGFR

Batch Consistency: ISO 9001-Certified Production Ensures Reproducible Results in Multi-Gram Scale-Ups

3-Iodo-7H-pyrrolo[2,3-c]pyridazine is manufactured under ISO 9001-certified quality management systems, ensuring batch-to-batch consistency in purity, impurity profile, and physical form . This level of quality assurance is not uniformly guaranteed for all halogenated pyrrolopyridazine analogs from all suppliers. For example, some vendors list the 3-bromo analog with a purity of 97% without specifying adherence to ISO standards . Consistent quality is paramount when scaling up synthetic routes from milligram discovery quantities to multi-gram lead optimization batches, as variability in intermediate quality can lead to irreproducible yields and failed biological assays.

Chemical Manufacturing Quality Assurance Scale-up

Optimal Use Cases for 3-Iodo-7H-pyrrolo[2,3-c]pyridazine in Drug Discovery and Chemical Development


Late-Stage Diversification of Kinase Inhibitor Libraries

Due to the superior reactivity of the aryl iodide in palladium-catalyzed cross-coupling reactions [1], 3-iodo-7H-pyrrolo[2,3-c]pyridazine is ideally suited for the parallel synthesis of diverse 3-substituted pyrrolopyridazine analogs. This application leverages the compound's high purity (≥98%) to minimize side reactions and maximize yield consistency across large libraries . The resulting derivatives can then be screened against kinase panels, including VEGFR and HER-2, where the pyrrolopyridazine core has demonstrated potent inhibition [2].

Optimization of Pharmacokinetic Properties via Physicochemical Tuning

The unique lipophilicity profile of the 3-iodo core (XLogP3-AA = 1.0) compared to lighter halogenated analogs (XLogP3-AA = 1.3) [1] provides medicinal chemists with a distinct starting point for modulating ADME properties. By coupling the iodo intermediate with various boronic acids or alkynes, researchers can fine-tune the lipophilicity, solubility, and metabolic stability of the final kinase inhibitor candidates. This is particularly relevant for programs aiming to improve oral bioavailability or reduce off-target binding driven by excessive lipophilicity [1].

Reliable Scale-Up of Key Intermediates for Lead Optimization

When advancing a promising pyrrolopyridazine hit to lead optimization, reproducible synthesis on a multi-gram scale is essential. Procuring 3-iodo-7H-pyrrolo[2,3-c]pyridazine from an ISO 9001-certified supplier ensures batch-to-batch consistency in purity and impurity profile , which is critical for achieving reproducible yields in subsequent synthetic steps. This quality assurance mitigates the risk of project delays caused by variability in commercial starting materials .

Exploration of Novel Chemical Space in Kinase Drug Discovery

The pyrrolopyridazine scaffold has been validated as a VEGFR inhibitor platform by Merck Sharp & Dohme in recent patent filings [2]. By utilizing 3-iodo-7H-pyrrolo[2,3-c]pyridazine as a central building block, medicinal chemistry teams can rapidly generate novel, patentable analogs through Suzuki-Miyaura or Sonogashira couplings. This approach allows for efficient exploration of chemical space around a core that has already demonstrated promise in oncology applications [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Iodo-7h-pyrrolo[2,3-c]pyridazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.